molecular formula C11H11NO4 B12466660 3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid

3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid

Cat. No.: B12466660
M. Wt: 221.21 g/mol
InChI Key: OTKIEOABDRSFOB-UHFFFAOYSA-N
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Description

(2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a carbamoylmethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxybenzoic acid with methyl chloroformate, followed by the reaction with ammonia to form the carbamoylmethoxy group. The final step involves the condensation of the intermediate with cinnamic acid under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Shares the prop-2-enoic acid moiety but lacks the carbamoylmethoxy group.

    4-Hydroxycinnamic Acid: Similar structure but with a hydroxyl group instead of the carbamoylmethoxy group.

    4-Methoxycinnamic Acid: Contains a methoxy group instead of the carbamoylmethoxy group.

Uniqueness

(2E)-3-[4-(carbamoylmethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical and biological properties. This functional group enhances its potential for various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKIEOABDRSFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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